(4-Ethylphenoxy)acetyl chloride

Descripción general

Descripción

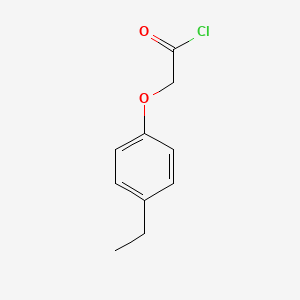

(4-Ethylphenoxy)acetyl chloride is an organic compound with the molecular formula C10H11ClO2 and a molecular weight of 198.65 g/mol . It is a derivative of acetyl chloride and is characterized by the presence of an ethyl group attached to the phenoxy ring. This compound is primarily used in organic synthesis and research applications.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

(4-Ethylphenoxy)acetyl chloride can be synthesized by reacting 4-ethylphenol with anhydrous hydrochloric acid in the presence of a suitable catalyst . The reaction typically involves the following steps:

- Dissolution of 4-ethylphenol in an organic solvent such as dichloromethane.

- Addition of anhydrous hydrochloric acid to the solution.

- Stirring the reaction mixture at a controlled temperature to facilitate the formation of this compound.

- Purification of the product through distillation or recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and temperature control. The use of automated systems can enhance the yield and purity of the final product.

Análisis De Reacciones Químicas

Types of Reactions

(4-Ethylphenoxy)acetyl chloride undergoes various chemical reactions, including:

Nucleophilic Substitution: This compound readily reacts with nucleophiles such as amines, alcohols, and thiols to form corresponding amides, esters, and thioesters.

Hydrolysis: In the presence of water, this compound hydrolyzes to form 4-ethylphenoxyacetic acid and hydrochloric acid.

Reduction: It can be reduced to (4-ethylphenoxy)ethanol using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as primary or secondary amines, alcohols, and thiols are commonly used. The reactions are typically carried out in anhydrous conditions to prevent hydrolysis.

Hydrolysis: Water or aqueous solutions are used under acidic or basic conditions.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.

Major Products Formed

Amides: Formed from reactions with amines.

Esters: Formed from reactions with alcohols.

Thioesters: Formed from reactions with thiols.

4-Ethylphenoxyacetic acid: Formed from hydrolysis.

(4-Ethylphenoxy)ethanol: Formed from reduction.

Aplicaciones Científicas De Investigación

Organic Synthesis

Building Block for Synthesis:

(4-Ethylphenoxy)acetyl chloride serves as a crucial building block in the synthesis of various organic compounds. It is often employed in the preparation of esters and amides, facilitating the introduction of the acetyl group into different molecular frameworks. The compound's reactivity allows it to participate in acylation reactions, which are essential for creating complex organic molecules.

Reactions Involving this compound:

The following table summarizes key reactions involving this compound:

| Reaction Type | Reagent | Product | Conditions |

|---|---|---|---|

| Esterification | Alcohol | Ester | Pyridine or triethylamine as catalyst |

| Amide Formation | Amine | Amide | Typically performed in dichloromethane |

| Friedel-Crafts Acetylation | Aromatic Compound | Acetylated Aromatic Compound | Lewis acid catalyst (e.g., AlCl₃) |

Medicinal Chemistry

Synthesis of Anti-Inflammatory Compounds:

Recent studies have demonstrated the potential of this compound in synthesizing anti-inflammatory agents. For instance, novel derivatives of N-phenylcarbamothioylbenzamides were synthesized using this compound, exhibiting significant anti-inflammatory activity. The derivatives showed a lower ulcer incidence compared to traditional anti-inflammatory drugs like indomethacin, indicating a favorable safety profile.

Case Study: Anti-Inflammatory Activity

A study evaluated the ulcerogenicity and prostaglandin E2 (PGE₂) inhibitory properties of compounds derived from this compound. The results are summarized below:

| Compound | Ulcer Incidence (%) | PGE₂ Level (pg/mL) |

|---|---|---|

| Compound 1e | 20 | 68.32 |

| Compound 1h | 20 | 54.15 |

| Indomethacin | 80 | 96.13 |

These findings suggest that derivatives synthesized from this compound could provide effective alternatives with reduced side effects.

Materials Science

Polymer Synthesis:

In materials science, this compound is utilized in the synthesis of functional polymers. Its ability to introduce acetyl groups enhances the properties of polymers, making them suitable for various applications such as coatings and adhesives.

Mecanismo De Acción

The mechanism of action of (4-ethylphenoxy)acetyl chloride involves its reactivity towards nucleophiles. The compound’s acetyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity is exploited in various synthetic transformations to introduce the (4-ethylphenoxy)acetyl moiety into target molecules.

Comparación Con Compuestos Similares

Similar Compounds

(4-Methylphenoxy)acetyl chloride: Similar structure with a methyl group instead of an ethyl group.

(4-Chlorophenoxy)acetyl chloride: Contains a chlorine atom instead of an ethyl group.

(4-Methoxyphenoxy)acetyl chloride: Features a methoxy group in place of the ethyl group.

Uniqueness

(4-Ethylphenoxy)acetyl chloride is unique due to the presence of the ethyl group, which can influence its reactivity and the properties of the resulting products. The ethyl group can affect the steric and electronic environment of the molecule, leading to distinct reactivity patterns compared to its analogs.

Actividad Biológica

(4-Ethylphenoxy)acetyl chloride, with the CAS number 167762-94-9, is a compound that has garnered attention in various fields, particularly in organic synthesis and pharmaceutical research. This article explores its biological activity, mechanisms of action, and potential applications based on diverse research findings.

This compound is characterized by its electrophilic acetyl chloride group, which makes it highly reactive towards nucleophiles. This property is exploited in synthetic chemistry to introduce the (4-ethylphenoxy)acetyl moiety into target molecules, facilitating the development of more complex organic compounds and potential drug candidates.

| Property | Value |

|---|---|

| Molecular Formula | C11H13ClO2 |

| Molecular Weight | 216.67 g/mol |

| Boiling Point | Not available |

| Melting Point | Not available |

| Solubility | Soluble in organic solvents |

The mechanism of action of this compound primarily involves its reactivity as an electrophile. Upon exposure to nucleophiles, such as amines or alcohols, it can undergo nucleophilic substitution reactions. This reactivity allows it to participate in various biochemical pathways and synthetic transformations.

Antimicrobial Properties

Research indicates that derivatives of acetyl chlorides, including this compound, may exhibit antimicrobial activity. The structural modifications can enhance the biological efficacy against various pathogens. For example, compounds with similar functional groups have shown significant inhibitory effects against Gram-positive bacteria like Staphylococcus aureus and Gram-negative bacteria such as Escherichia coli .

Case Studies

- Antibacterial Activity : A study demonstrated that certain synthesized derivatives with a similar structure exhibited MIC values ranging from 25 µg/mL to 50 µg/mL against E. coli and MRSA. These findings suggest that this compound could be a promising candidate for developing new antibacterial agents .

- Antioxidant Activity : Another investigation highlighted the antioxidant properties of related compounds, which are crucial in combating oxidative stress in biological systems. The presence of hydroxyl groups significantly enhanced the antioxidant capacity, indicating that similar modifications on this compound could yield beneficial effects .

Table 2: Comparative Antimicrobial Activity of Related Compounds

| Compound | MIC (µg/mL) | Activity Type |

|---|---|---|

| Compound A | 25 | Antibacterial |

| Compound B | 50 | Antibacterial |

| Compound C | 15 | Antioxidant |

Applications in Pharmaceutical Research

This compound serves as a versatile building block in drug design. Its ability to modify existing drug candidates enhances their biological activity and specificity. Researchers are exploring its potential in creating targeted therapies for diseases such as cancer and bacterial infections .

Propiedades

IUPAC Name |

2-(4-ethylphenoxy)acetyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11ClO2/c1-2-8-3-5-9(6-4-8)13-7-10(11)12/h3-6H,2,7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ACDQQTPPIQNNLU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)OCC(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11ClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50571472 | |

| Record name | (4-Ethylphenoxy)acetyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50571472 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

167762-94-9 | |

| Record name | (4-Ethylphenoxy)acetyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50571472 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.